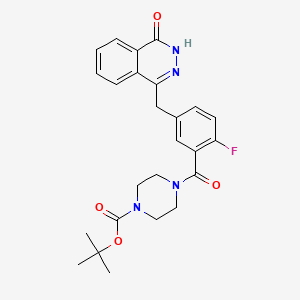

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (CAS: 1187479-72-6 or 763114-04-1) is a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. Structurally, it features a tert-butoxycarbonyl (Boc)-protected piperazine ring conjugated to a 2-fluorobenzoyl group bearing a phthalazinone moiety. Its molecular formula is C₂₅H₂₇FN₄O₄, with a molecular weight of 466.20–466.50 g/mol. The compound is synthesized via coupling 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with tert-butyl piperazine-1-carboxylate using HBTU/DIPEA in dimethylacetamide (DMAc).

Properties

IUPAC Name |

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O4/c1-25(2,3)34-24(33)30-12-10-29(11-13-30)23(32)19-14-16(8-9-20(19)26)15-21-17-6-4-5-7-18(17)22(31)28-27-21/h4-9,14H,10-13,15H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWYSPDHYSLKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763114-04-1 | |

| Record name | tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

This compound functions as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its role in DNA repair. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP leads to the accumulation of DNA single-strand breaksAs a result, cells undergo apoptosis, or programmed cell death.

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms, such as cancer cells. This makes it a potential candidate for use in cancer therapy.

Biological Activity

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (CAS No. 763114-04-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available data regarding its biological activity, focusing on mechanisms, efficacy, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C25H27FN4O4

- Molecular Weight : 466.50 g/mol

- CAS Number : 763114-04-1

Research indicates that compounds similar to this compound exhibit activity against various receptor tyrosine kinases (RTKs), which are crucial in the regulation of cell proliferation and survival. The inhibition of RTKs can lead to reduced tumor growth and metastasis.

Key Mechanisms:

- Inhibition of VEGFR2 : The compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a target in cancer therapy due to its role in angiogenesis.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, leading to controlled cell death and reduced tumor burden.

- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at G1 and G2/M phases, preventing cancer cells from proliferating.

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of related compounds. Below is a summary table of findings from various research efforts:

| Compound | IC50 (μM) | Target | Cell Line | Study Reference |

|---|---|---|---|---|

| SQ2 | 3.38 | VEGFR2 | HT-29 | |

| Cabozantinib | 9.10 | VEGFR2 | HT-29 | |

| SQ2 | 10.55 | VEGFR2 | COLO-205 | |

| Cabozantinib | 10.66 | VEGFR2 | COLO-205 |

Case Studies

A notable study focused on the synthesis and evaluation of derivatives similar to this compound demonstrated promising results in inhibiting tumor growth in vitro. The compounds were subjected to molecular docking studies which revealed strong binding affinities to key active sites on the VEGFR2 receptor.

Specific Findings:

- Apoptotic Induction : The synthesized compounds displayed significant apoptotic activity, with flow cytometry results indicating increased early and late apoptotic cell populations.

- In Vivo Efficacy : In animal models, these compounds showed a marked reduction in tumor size compared to controls, suggesting potential for clinical application.

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is synthesized through a series of reactions that typically involve the coupling of piperazine derivatives with benzoyl and phthalazinone moieties. Its synthesis serves as a critical step in producing more complex molecules that exhibit biological activity, particularly in cancer treatment.

Key Synthetic Route:

-

Starting Materials :

- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid

- Piperazine derivatives

- tert-butyl chloroformate

-

Procedure :

- The reaction is typically carried out in an organic solvent such as dimethylacetamide (DMAc) or tetrahydrofuran (THF) under controlled temperatures.

- The final product is purified through crystallization or chromatography to achieve the desired purity levels.

PARP Inhibition

The primary application of tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is as an intermediate in the synthesis of PARP inhibitors like Olaparib. These inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. They work by blocking the DNA repair mechanism, leading to cancer cell death.

Anticancer Activity

Research indicates that compounds derived from this intermediate have shown significant anticancer activity. For instance, studies have demonstrated that phthalazinone derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival.

Pharmacological Studies

The compound's derivatives are being investigated for their pharmacokinetic properties and mechanisms of action against various cancer cell lines. This includes assessing their efficacy in inhibiting tumor growth and metastasis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on PARP Inhibitors | Found that tert-butyl derivatives enhance the potency of PARP inhibitors against BRCA-deficient tumors, providing a basis for combination therapies. |

| Anticancer Efficacy | Demonstrated that modified phthalazinone structures exhibit selective cytotoxicity towards breast and ovarian cancer cells while sparing normal cells. |

| Mechanistic Insights | Investigated the molecular interactions between the compound and target proteins involved in DNA repair processes, revealing potential pathways for therapeutic intervention. |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Piperazine-Based Analogues

Key Findings :

- The diazaspiro core in Compound 17b improves metabolic stability, making it a superior bioisostere for piperazine in PARP inhibitors.

Benzohydrazide Derivatives

Key Findings :

- Elongating the hydrazide alkyl chain (B2 → B5 ) decreases potency but improves solubility, highlighting a trade-off between activity and pharmacokinetics.

PARP-1 Inhibitors with Modified Piperazine Substituents

Critical Analysis of Structural Modifications

- Piperazine Modifications: Boc Protection: Facilitates synthetic handling but requires deprotection (e.g., HCl/MeOH) for biological activity.

- Benzoyl Substituents: Fluorine: Enhances electronegativity and membrane permeability; 2-fluoro positioning optimizes PARP-1 binding. Phthalazinone Methyl Group: Critical for intercalation into PARP-1’s NAD+ binding site.

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step procedures involving nucleophilic substitution and coupling reactions. For example:

- Method A : React tert-butyl piperazine-1-carboxylate with a halogenated benzoyl derivative in 1,4-dioxane under reflux (110°C, 12 h) using K₂CO₃ as a base, achieving ~88% yield .

- Method B : Alternative solvent systems (e.g., THF/H₂O) at room temperature may reduce reaction time but require post-reaction purification via silica gel chromatography . Key factors include solvent polarity, temperature, and base selection, which influence nucleophilicity and steric hindrance.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ 1.4 ppm, fluoro-substituted aromatic protons at δ 7.2–8.1 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., m/z 270 for intermediates) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for validating piperazine ring conformation and dihedral angles .

Q. What structural motifs govern its reactivity and stability?

- The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents but is acid-labile, requiring careful pH control during deprotection .

- The phthalazinone moiety contributes to π-π stacking interactions, influencing aggregation in solution and solid-state stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability and purity?

- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst) systematically. For instance, replacing 1,4-dioxane with ionic liquids may enhance reaction efficiency by reducing side products .

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track intermediate formation and adjust conditions dynamically .

- AI-Driven Optimization : Machine learning models trained on historical reaction data (e.g., yields, solvent polarity) can predict optimal conditions for novel derivatives .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NOEs in NMR vs. XRD bond lengths) may arise from dynamic equilibria in solution (e.g., piperazine ring puckering). Strategies include:

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures .

- DFT Calculations : Compare computed (gas-phase) and experimental (XRD) geometries to identify solvent or crystal-packing effects .

- Complementary Techniques : Pair XRD with solid-state NMR to correlate static and dynamic structural features .

Q. What computational approaches elucidate its biological target interactions?

- Molecular Docking : Simulate binding to enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock. Focus on hydrogen bonding with the phthalazinone carbonyl and fluorine’s electrostatic contributions .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .

- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro) with bioactivity data to prioritize derivatives for synthesis .

Q. How to design experiments evaluating its mechanism of action in enzymatic assays?

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates. Include controls for non-specific binding (e.g., bovine serum albumin) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

- Crystallographic Fragment Screening : Co-crystallize the compound with truncated enzyme domains to map binding epitopes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.